

# Molecular formula and CAS number for tribenuron-methyl

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## Compound of Interest

Compound Name: Tribenuron

Cat. No.: B104746

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## An In-Depth Technical Guide to Tribenuron-methyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the herbicide **tribenuron-methyl**, focusing on its core chemical properties, mechanism of action, experimental protocols, and toxicological profile. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

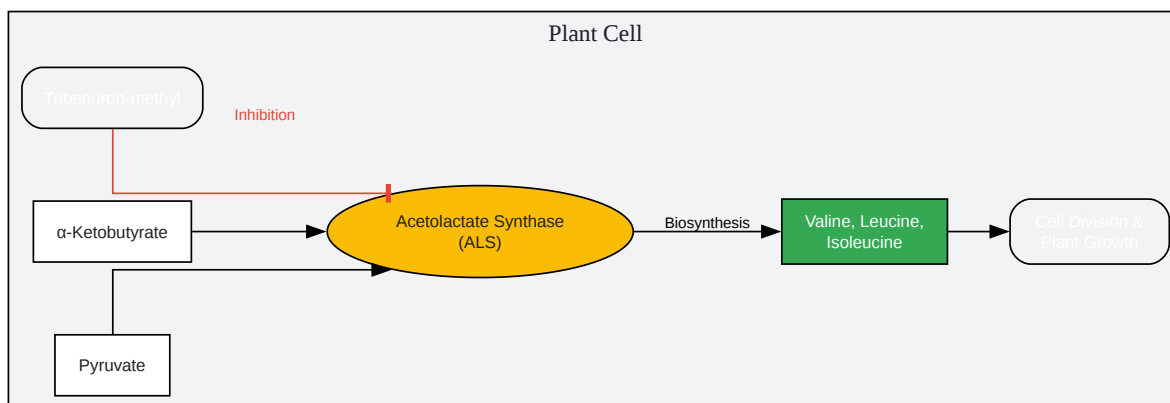
## Core Chemical and Physical Properties

**Tribenuron-methyl** is a selective, post-emergence herbicide belonging to the sulfonylurea class of chemicals.<sup>[1]</sup> It is primarily used to control broadleaf weeds in cereal crops like wheat, barley, and oats.<sup>[1][2]</sup> Its chemical identity and key physicochemical properties are summarized below.

Property	Value
Molecular Formula	C15H17N5O6S[2][3]
CAS Number	101200-48-0
Molecular Weight	395.39 g/mol
IUPAC Name	methyl 2-[[[4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate
Appearance	Colorless to off-white crystalline solid
Melting Point	141°C
Vapor Pressure	0.036 x 10 <sup>-3</sup> Pa (25°C)
Water Solubility	50 mg/L (pH 5, 25°C), 280 mg/L (pH 6, 25°C), 2483 mg/L (pH 7, 20°C)
n-Octanol/Water Partition Coefficient (log Kow)	0.36 (pH 7)
Soil Half-life	5-20 days, depending on conditions

## Mechanism of Action

The primary mode of action for **tribenuron**-methyl is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. By blocking ALS, **tribenuron**-methyl halts cell division and growth in susceptible plants. Cereal crops are tolerant because they can rapidly metabolize the compound into non-toxic substances, whereas targeted broadleaf weeds cannot. Symptoms in weeds, such as chlorosis and necrosis, appear within days, leading to plant death in 1 to 3 weeks.



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Mechanism of action of **Tribenuron-methyl**.

## Experimental Protocols

A common method for preparing **tribenuron-methyl** is a one-pot synthesis process. This approach simplifies the reaction setup, shortens the time, and reduces energy consumption.

Methodology:

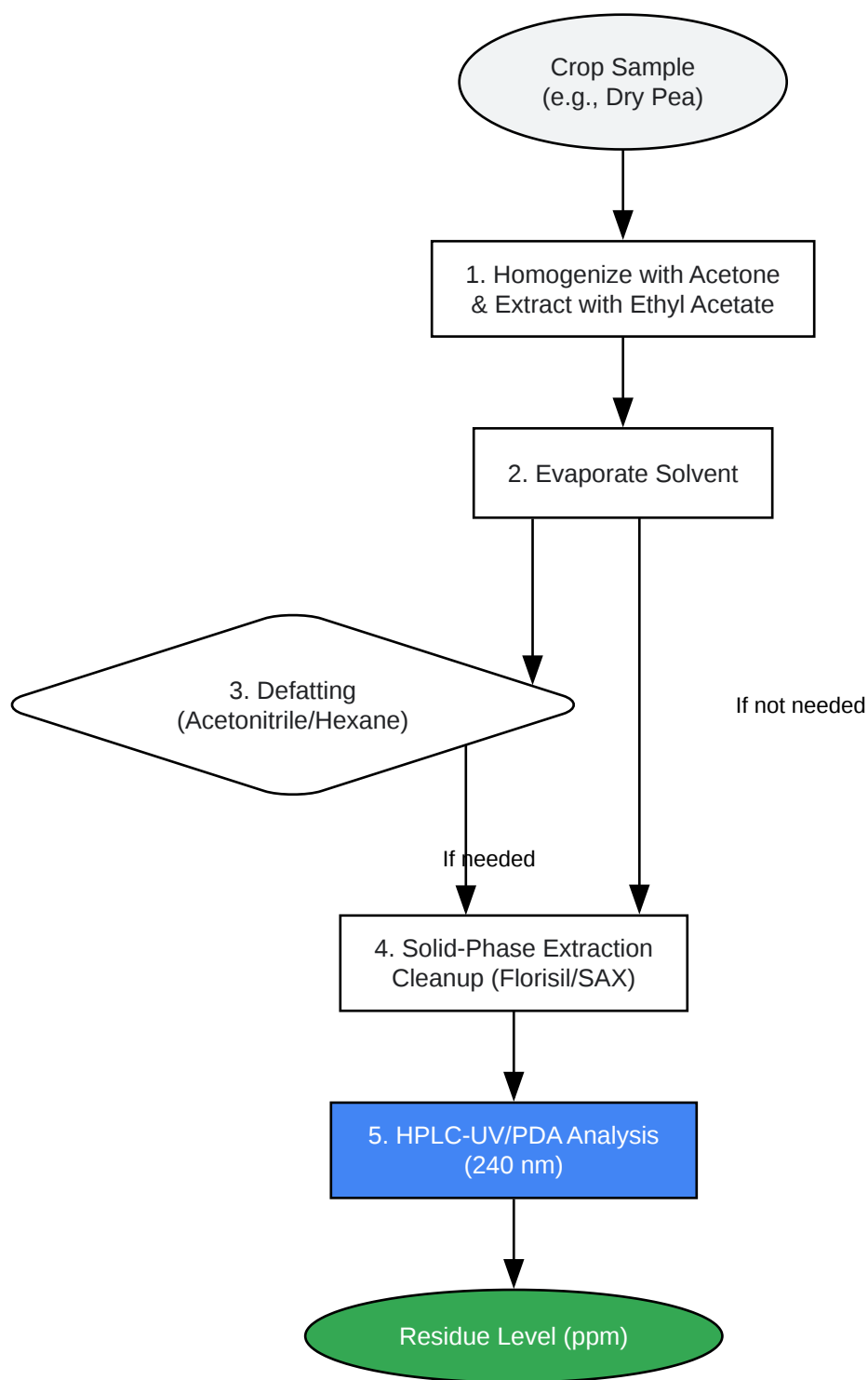
- **Reaction Setup:** The reaction is conducted in a single solvent, typically xylene.
- **Step 1 - Isocyanate Formation:** Methyl o-sulphamoylbenzoate is reacted with solid phosgene (triphosgene). A catalyst, such as n-butyl isocyanate, is used. This reaction is typically carried out at the reflux temperature of xylene for approximately 3 hours to form the 2-methyl-formiate-3-benzenesulfonyl isocyanate intermediate.
- **Step 2 - Coupling Reaction:** Without isolating the intermediate, methyl triazine is added to the reaction mixture.
- **Product Formation:** The mixture is heated to approximately 70°C for about 2 hours to allow the coupling reaction to proceed, yielding **tribenuron-methyl**.

- Isolation: The final product can then be isolated and purified from the reaction mixture. This one-pot method has been reported to achieve a total product recovery of over 80%.

Determining the magnitude of **tribenuron**-methyl residues in crops is essential for regulatory approval and food safety. The following protocol outlines a general procedure based on High-Performance Liquid Chromatography (HPLC).

#### Methodology:

- Sample Homogenization and Extraction: A representative sample of the crop (e.g., dry pea seeds) is homogenized with acetone. The active ingredient is then extracted from the homogenate using ethyl acetate.
- Solvent Evaporation: The ethyl acetate extract is evaporated to dryness.
- Defatting (for high-fat matrices): For crops like soybeans or peanuts, the residue is defatted using an acetonitrile-n-hexane liquid-liquid partitioning step.
- Solid-Phase Extraction (SPE) Cleanup: The residue is further purified using a cleanup column, such as a Florisil column followed by a Bond Elut® SAX cartridge, to remove interfering matrix components.
- HPLC Analysis:
  - Separation: The cleaned extract is reconstituted and injected into an HPLC system equipped with a C18 column (e.g., Inertsil ODS-2).
  - Mobile Phase: Separation is achieved using an isocratic mobile phase, for example, a mixture of acetonitrile, water, and phosphoric acid (e.g., 50:50:0.01 v/v/v).
  - Detection: **Tribenuron**-methyl is detected using a UV or photodiode array (PDA) detector at a wavelength of 240 nm. More sensitive methods may employ liquid chromatography-mass spectrometry (LC-MS/MS).
- Quantification: The concentration is determined by comparing the peak area of the sample to that of a known analytical standard. The detection limit for this method in crops is typically around 0.01 ppm.



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Experimental workflow for residue analysis.

## Toxicological Profile

**Tribenuron**-methyl exhibits low to moderate acute toxicity in mammals through oral, dermal, and inhalation routes. It is not considered a dermal irritant but can cause mild eye irritation and is a potential skin sensitizer. There is no evidence to suggest that **tribenuron**-methyl is neurotoxic or targets specific organs after repeated exposure.

Endpoint	Species	Value
Acute Oral LD <sub>50</sub>	Rat	> 5000 mg/kg
Acute Dermal LD <sub>50</sub>	Rabbit	> 2000 mg/kg
Acute Inhalation LC <sub>50</sub>	Rat	> 5.0 mg/L (4h)
96-hour LC <sub>50</sub> (Fish)	Silver Carp	139.45 ppm
96-hour LC <sub>50</sub> (Fish)	Common Carp	289.08 ppm
96-hour LC <sub>50</sub> (Fish)	Rainbow Trout	738 ppm

Developmental and reproductive toxicity studies have not shown increased susceptibility in offspring. The Environmental Protection Agency (EPA) has concluded that the no-observed-adverse-effect-level (NOAEL) of 0.8 mg/kg/day used for chronic risk assessment is protective of any potential cancer risk.

## Conclusion

**Tribenuron**-methyl is a highly effective sulfonylurea herbicide with a well-defined mechanism of action targeting the ALS enzyme in susceptible plants. Its physicochemical properties, including its relatively short soil half-life, contribute to its agricultural utility. Standardized analytical protocols, primarily based on HPLC, are well-established for its detection and quantification in various matrices. While demonstrating low acute toxicity to mammals, its impact on aquatic organisms necessitates careful management to prevent environmental contamination. This guide provides foundational technical data and protocols to support further research and development in related scientific fields.

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